3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] hydrochloride
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Overview
Description
3',3'-Difluorodispiro[8-azabicyclo[321]octane-3,1':2',1''-bis(cyclopropane)] hydrochloride is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize efficiency and minimize waste. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions: Reagents commonly used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs. These products may have different biological or chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] chloride
3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] bromide
3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] iodide
Uniqueness: This compound is unique due to its specific arrangement of fluorine atoms and cyclopropane rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
InChI |
InChI=1S/C11H15F2N.ClH/c12-11(13)9(3-4-9)10(11)5-7-1-2-8(6-10)14-7;/h7-8,14H,1-6H2;1H |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHBVHAVMYIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C4(C3(F)F)CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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